Benzene, 1-chloro-4-(1-phenylethyl)-

Transfer hydrogenation Metal-free catalysis Green chemistry

Benzene, 1-chloro-4-(1-phenylethyl)- (CAS 60617-89-2) is a chlorinated diarylethane derivative with molecular formula C14H13Cl and molecular weight 216.71 g/mol. The compound features a para-chlorophenyl group and a phenyl group attached to the same sp³-hybridized ethane carbon, creating a benzylic tertiary stereocenter.

Molecular Formula C14H13Cl
Molecular Weight 216.70 g/mol
CAS No. 60617-89-2
Cat. No. B12067478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-chloro-4-(1-phenylethyl)-
CAS60617-89-2
Molecular FormulaC14H13Cl
Molecular Weight216.70 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11H,1H3
InChIKeyOMWUABDOXSZJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-(1-phenylethyl)benzene (CAS 60617-89-2): Key Physicochemical Identity and Procurement Baseline


Benzene, 1-chloro-4-(1-phenylethyl)- (CAS 60617-89-2) is a chlorinated diarylethane derivative with molecular formula C14H13Cl and molecular weight 216.71 g/mol . The compound features a para-chlorophenyl group and a phenyl group attached to the same sp³-hybridized ethane carbon, creating a benzylic tertiary stereocenter. Its experimentally determined melting point is 49 °C, with a predicted boiling point of 298.8 ± 9.0 °C and predicted density of 1.094 ± 0.06 g/cm³ . The computed octanol-water partition coefficient (LogP) is 4.49 [1], placing it in a lipophilicity range suitable for membrane permeation and organic-phase partitioning. This compound serves as a key intermediate in pharmaceutical synthesis (notably the H1 antihistamine clemastine), a characterized degradation intermediate of the organochlorine pesticide DDT, and a versatile building block for cross-coupling and transfer hydrogenation methodologies [1].

1-Chloro-4-(1-phenylethyl)benzene (CAS 60617-89-2): Why In-Class Analogs Cannot Be Interchanged


Superficial structural similarity among para-chlorophenyl-containing diarylethane derivatives masks critical differences in physical state, lipophilicity, and synthetic accessibility that render generic substitution scientifically invalid. The target compound occupies a narrow and non-redundant property space: it is one of the few crystalline solids in this chemical class (mp 49 °C), enabling straightforward purification by recrystallization, whereas its alkene precursor is a liquid and its alkyne analog melts at 81–83 °C . Its LogP of 4.49 sits between the more polar alcohol analog (LogP 3.69) and the fully dechlorinated 1,1-diphenylethane (LogP ~5.2), producing distinct partitioning behavior in both chromatographic and biological systems . Moreover, its benzylic C–H bond at the tertiary carbon is uniquely positioned for selective functionalization via radical, deprotonation, or transition-metal-catalyzed pathways that are inaccessible to the alkyne, alkene, or alcohol counterparts [1]. These combined differences in physicochemical, synthetic, and analytical behavior mean that substituting a close analog will alter reaction outcomes, purification protocols, bioassay results, and regulatory impurity profiles.

1-Chloro-4-(1-phenylethyl)benzene (CAS 60617-89-2): Quantitative Differentiation Evidence for Procurement Decisions


Synthesis by TfOH-Catalyzed Transfer Hydrogenation: 86% Yield from Alkene Precursor Under Metal-Free Conditions

The target compound is accessible in 86% isolated yield via a TfOH (trifluoromethanesulfonic acid)-catalyzed transfer hydrogenation of its direct alkene precursor, 1-(4-chlorophenyl)-1-phenylethene (CAS 18218-20-7), using 1-tetralone as a novel dihydrogen source in n-hexane solvent [1]. This metal-free protocol contrasts sharply with the palladium-catalyzed Kumada cross-coupling required to synthesize the analogous alkyne compound (1-chloro-4-(phenylethynyl)benzene, CAS 5172-02-1), which requires an aryl Grignard reagent and precious metal catalyst . The 86% isolated yield for the target compound under mild, metal-free conditions provides a quantifiable advantage in cost, sustainability, and operational simplicity over the alkyne analog.

Transfer hydrogenation Metal-free catalysis Green chemistry Alkene reduction

Melting Point Differentiation: Crystalline Solid (49 °C) Facilitates Purification Versus Lower-Melting or Liquid Analogs

The target compound has a reported melting point of 49 °C , making it a low-melting crystalline solid at ambient conditions. This contrasts with three key comparators: (i) 1-chloro-4-(phenylethynyl)benzene (CAS 5172-02-1), which melts at 81–83 °C ; (ii) 1-(4-chlorophenyl)-1-phenylethanol (CAS 59767-24-7), which is a liquid at room temperature (boiling point 358 °C) ; and (iii) 1,1-diphenylethane (CAS 612-00-0), a liquid with a melting point of -17.95 °C . The 49 °C melting point of the target compound enables straightforward purification by low-temperature recrystallization without requiring cryogenic equipment, a practical advantage over the liquid alcohol and diphenylethane analogs which require fractional distillation.

Melting point Recrystallization Purification Solid-state handling Physicochemical properties

Lipophilicity (LogP) Differentiation: Intermediate LogP 4.49 Enables Predictable Chromatographic and Biological Partitioning

The computed LogP of the target compound is 4.49 , placing it at an intermediate lipophilicity within the diarylethane analog series. This differs from: 1-chloro-4-(phenylethynyl)benzene (LogP 3.74) , 1-(4-chlorophenyl)-1-phenylethanol (LogP 3.69) , and 1,1-diphenylethane (LogP ~5.2, XLogP3) [1]. The ~0.75 log unit increase over the alcohol and alkyne analogs translates to approximately 5.6-fold higher octanol-water partitioning, while the ~0.7 log unit decrease versus fully dechlorinated diphenylethane provides 5-fold lower partitioning. This intermediate LogP is critical for reproducible reversed-phase chromatographic retention and for consistent passive membrane permeability in cellular assays, where both excessively high and excessively low LogP values can confound bioactivity interpretation.

Lipophilicity LogP Chromatography ADME Partition coefficient

GC-MS Identification as Monochlorinated DDT Degradation Intermediate: Diagnostic Mass Spectrum (m/z 216, 201, 166) Versus Fully Dechlorinated End-Product

The target compound has been unambiguously identified as a monochlorinated intermediate in the catalytic dechlorination pathway of the organochlorine pesticide DDT [1]. Under electron impact (EI) GC-MS conditions (ion source 230 °C, scan range 50–550 amu), the mass spectrum showed major fragment ions at m/z 216 (molecular ion, C14H13Cl⁺•), m/z 201 (M–CH3), and m/z 166 (M–Cl–CH3 or related fragmentation) [1]. This spectral signature distinguishes it from the fully dechlorinated terminal product 1,1-diphenylethane (C14H14, MW 182.26, molecular ion m/z 182, fragment m/z 167) . The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl, ~3:1 ratio at m/z 216/218) provides an additional diagnostic handle absent in the chlorine-free diphenylethane.

GC-MS DDT degradation Environmental monitoring Mass spectrometry Chlorinated pollutant

Clemastine Pharmacophore Scaffold: Structural Relationship to the H1 Antihistamine Defines Reference Standard and Impurity Profiling Utility

The target compound represents the deoxygenated (reduced) form of the 1-(4-chlorophenyl)-1-phenylethyl pharmacophore found in clemastine, a first-generation H1 antihistamine [1]. In clemastine, the (R)-1-(4-chlorophenyl)-1-phenylethyl group is connected via an ether linkage to the N-methylpyrrolidine ethanol moiety [2]. The target compound (CAS 60617-89-2) is the chlorinated ethane derivative lacking the hydroxyl/ether functionality, making it a potential process-related impurity or degradation product in clemastine manufacture. The analogous alcohol, 1-(4-chlorophenyl)-1-phenylethanol (CAS 59767-24-7), is the established Clemastine EP Impurity C [3], which requires a distinct analytical method owing to its greater polarity. The target compound's intermediate lipophilicity (LogP 4.49 vs 3.69 for the alcohol) provides different chromatographic retention, enabling simultaneous impurity monitoring when both are present.

Clemastine Pharmaceutical impurity Reference standard Antihistamine Pharmacophore

1-Chloro-4-(1-phenylethyl)benzene (CAS 60617-89-2): High-Value Research and Industrial Application Scenarios


Green Chemistry Process Development: Metal-Free Transfer Hydrogenation Methodology

The TfOH-catalyzed transfer hydrogenation route producing the target compound in 86% yield from the alkene precursor represents a benchmark reaction for developing metal-free reduction methodologies. Process chemistry groups pursuing sustainable synthesis can use this compound as a model substrate to optimize reaction parameters (catalyst loading, dihydrogen source equivalents, solvent, temperature) for scaling benzylic alkene reductions without precious metal catalysts. The crystalline nature of the product (mp 49 °C) facilitates isolation and purity analysis during process optimization [1].

Environmental Analytical Chemistry: DDT Degradation Pathway Reference Standard

Environmental monitoring laboratories require certified reference standards of monochlorinated DDT degradation intermediates to identify and quantify partial dechlorination products in contaminated site assessments. The target compound's characteristic GC-MS spectrum (m/z 216, 201, 166) and chlorine isotope pattern enable unambiguous identification distinguishing it from both parent DDT compounds and the fully dechlorinated end-product 1,1-diphenylethane [2]. Procurement of high-purity (≥98%) material ensures accurate quantification in environmental fate and transport studies.

Pharmaceutical Impurity Profiling: Clemastine Drug Substance Manufacturing Control

In clemastine fumarate active pharmaceutical ingredient (API) manufacturing, the target compound serves as a potential process-related impurity or degradation marker. Its distinct LogP (4.49) relative to Clemastine EP Impurity C (LogP 3.69) provides orthogonal reversed-phase HPLC retention, enabling comprehensive impurity profiling. Quality control laboratories can use this compound as a system suitability standard to verify chromatographic resolution between the deoxygenated and hydroxylated diarylethane impurities [3].

Physicochemical Property Structure-Activity Relationship (SAR) Studies

The target compound's well-defined position within a graduated series of diarylethane analogs—differing systematically in oxidation state (alkane vs alkene vs alkyne), heteroatom substitution (Cl vs H vs OH), and resulting LogP—makes it an ideal probe molecule for quantitative structure-property relationship (QSPR) studies. Its experimentally measured melting point (49 °C) and predicted density (1.094 g/cm³) provide calibration points for computational models predicting solid-state behavior, while its intermediate LogP bridges the polarity gap between more hydrophilic and more lipophilic analogs .

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